

A Comprehensive Technical Guide to the Physicochemical Properties of Thiophene-2-ethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thiophene-2-ethylamine**

Cat. No.: **B045403**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-ethylamine is a heterocyclic amine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules.^[1] Its unique structure, featuring a thiophene ring coupled with an ethylamine side chain, imparts specific chemical reactivity that is highly sought after in medicinal chemistry and materials science. This document provides an in-depth overview of the core physicochemical properties of **Thiophene-2-ethylamine**, detailed experimental methodologies for their determination, and a summary of its known reactivity and applications.

Physicochemical Properties

The fundamental physicochemical properties of **Thiophene-2-ethylamine** are summarized in the tables below. These parameters are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[2] [3]
Odor	Strong, unpleasant, amine-like	[2] [4]
Molecular Formula	C ₆ H ₉ NS	[2] [3] [5] [6] [7]
Molecular Weight	127.21 g/mol	[5] [6] [7] [8] [9]
Density	1.087 g/mL at 25 °C	[5] [8] [9] [10]
Boiling Point	200-201 °C at 750 mmHg	[5] [7] [8] [10] [11]
Melting Point	202 °C	[3] [5]
Refractive Index	n _{20/D} 1.551	[3] [5] [8]
Flash Point	87 °C (190.4 °F) - closed cup	[6] [9]
Vapor Pressure	0.337 mmHg at 25°C	[3] [5]

Table 2: Solubility and Chemical Properties

Property	Value	Reference
pKa	9.47 ± 0.10 (Predicted)	[2] [3] [5]
Water Solubility	Moderately soluble/Slightly soluble	[2] [4] [12]
Solvent Solubility	Soluble in DMSO, Methanol, Ethanol, Ether	[3] [4] [5]
Stability	Stable under normal conditions. Air sensitive.	[2] [3] [5]
Storage	Store in a cool, dry, dark place. Keep sealed in dry, Room Temperature. Refrigerator (+4°C).	[2] [3] [5] [10] [12]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical properties. The following sections outline generalized protocols that are applicable for characterizing **Thiophene-2-ethylamine**.

Determination of Boiling Point (Micro Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A micro reflux method can be employed for small sample volumes.

Methodology:

- A small volume (approximately 0.5 mL) of **Thiophene-2-ethylamine** is placed in a small test tube with a stir bar.
- The test tube is placed in a heating block on a stirrer hotplate.
- A thermometer is positioned with its bulb about 1 cm above the liquid's surface.
- The sample is gently heated and stirred until it boils and a ring of condensing vapor is observed on the test tube walls.
- The thermometer bulb should be at the level of this condensation ring for an accurate measurement.
- The stable temperature reading on the thermometer is recorded as the boiling point.[13]

Determination of Density

Density is the mass per unit volume of a substance. It can be determined by measuring the mass of a known volume of the liquid.

Methodology:

- An empty, dry measuring cylinder is weighed on an electronic balance, and its mass is recorded (m_1).

- A known volume (e.g., 10 mL) of **Thiophene-2-ethylamine** is added to the measuring cylinder. The volume is read from the bottom of the meniscus.
- The measuring cylinder containing the liquid is reweighed, and the mass is recorded (m2).
- The mass of the liquid is calculated ($m = m2 - m1$).
- The density (ρ) is calculated using the formula: $\rho = m/V$.[\[2\]](#)[\[14\]](#)[\[15\]](#)
- For higher accuracy, a pycnometer (density bottle) can be used.

Determination of Solubility in Water

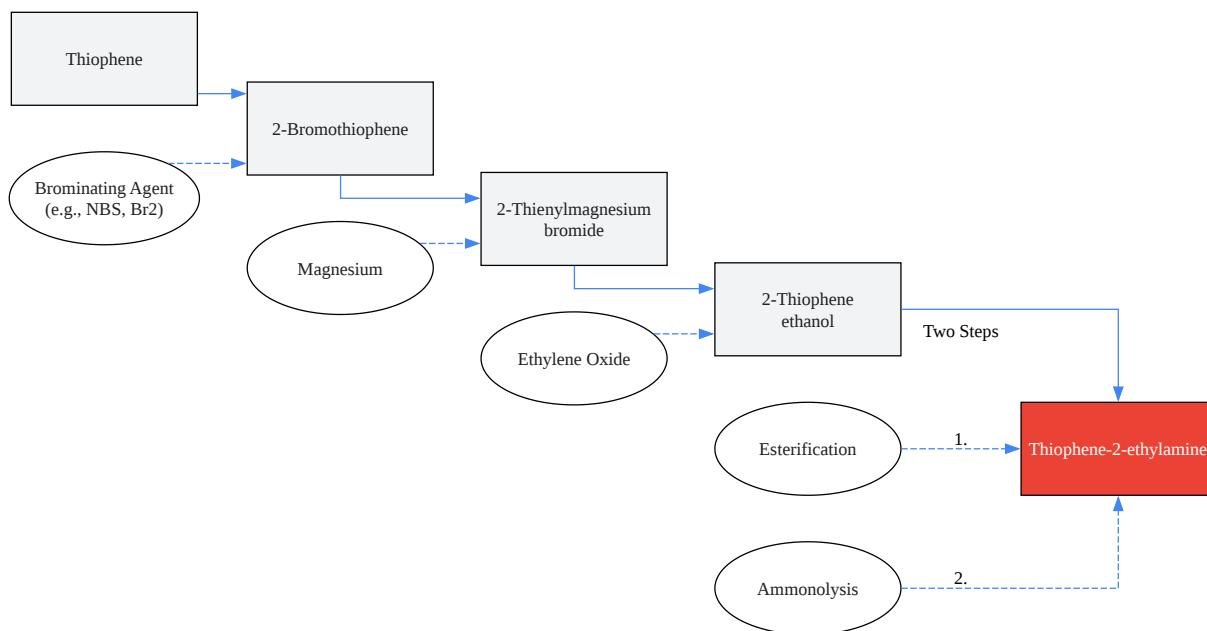
This protocol provides a qualitative and semi-quantitative assessment of the solubility of an amine in water.

Methodology:

- Add 5 drops of **Thiophene-2-ethylamine** to a test tube.
- Add 2 mL of deionized water to the test tube.
- Vigorously stir the mixture for 2-3 minutes.
- Observe the solution for homogeneity (dissolved) or heterogeneity (insoluble, cloudy).
- The pH of the resulting solution can be measured using pH paper, which is expected to be basic for an amine.[\[5\]](#)

Reactivity and Applications

Thiophene-2-ethylamine is a valuable intermediate in chemical synthesis due to its reactivity. The ethylamine group can undergo nucleophilic substitution and condensation reactions, while the thiophene ring can participate in electrophilic aromatic substitution.[\[2\]](#)[\[4\]](#)

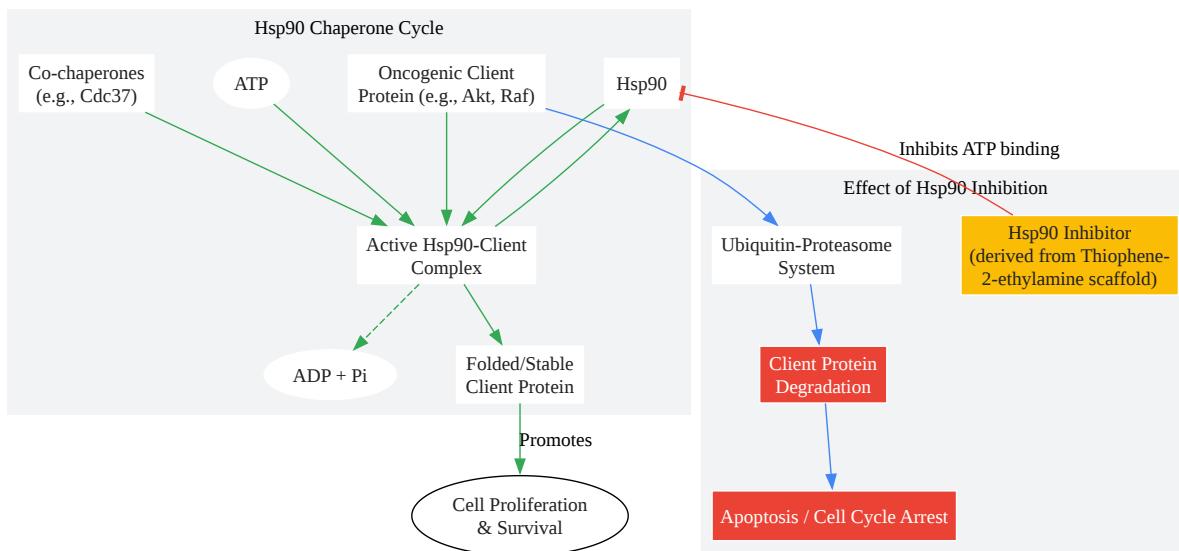

It is widely used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[\[1\]](#)[\[2\]](#)[\[16\]](#) Notably, derivatives of **Thiophene-2-ethylamine** have been

investigated for a range of therapeutic applications, including the development of compounds with potential anti-cancer, anti-inflammatory, and antiviral properties.[1][4]

Visualization of Chemical and Biological Pathways

Synthesis Workflow of Thiophene-2-ethylamine

Several synthetic routes for **Thiophene-2-ethylamine** have been reported. One common method involves the bromination of thiophene, followed by a Grignard reaction and subsequent steps to introduce the ethylamine group.[8][17]



[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for **Thiophene-2-ethylamine**.

Role in Hsp90 Inhibition Pathway

Derivatives of **Thiophene-2-ethylamine** have been explored in the development of geldanamycin analogues that act as inhibitors of Heat Shock Protein 90 (Hsp90).^[4] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

[Click to download full resolution via product page](#)

Caption: Mechanism of Hsp90 inhibition leading to cancer cell apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gassnova.no [gassnova.no]
- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemhaven.org [chemhaven.org]
- 6. Thiophene-2-ethylamine synthesis - chemicalbook [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 11. manavchem.com [manavchem.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. vernier.com [vernier.com]
- 17. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Thiophene-2-ethylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045403#physicochemical-properties-of-thiophene-2-ethylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com